molecular formula C10H12O3S B1523199 4-[(3-Hydroxypropyl)sulfanyl]benzoic acid CAS No. 254910-61-7

4-[(3-Hydroxypropyl)sulfanyl]benzoic acid

Cat. No. B1523199
M. Wt: 212.27 g/mol
InChI Key: NOPGXVRIIXQAIL-UHFFFAOYSA-N
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Description

“4-[(3-Hydroxypropyl)sulfanyl]benzoic acid” is a chemical compound with the molecular formula C10H12O3S . It has a molecular weight of 212.27 . This compound is used for research purposes .


Molecular Structure Analysis

The InChI code for “4-[(3-Hydroxypropyl)sulfanyl]benzoic acid” is 1S/C10H12O3S/c11-6-1-7-14-9-4-2-8(3-5-9)10(12)13/h2-5,11H,1,6-7H2,(H,12,13) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

“4-[(3-Hydroxypropyl)sulfanyl]benzoic acid” is a powder at room temperature . Detailed information about its boiling point, solubility, and other physical and chemical properties was not available in the sources I found.

Scientific Research Applications

Electrochemical Studies

Electrochemical studies have explored the reduction mechanisms of compounds structurally related to 4-[(3-Hydroxypropyl)sulfanyl]benzoic acid. For instance, the electrochemical reduction of azo-benzoic acids has been investigated, revealing insights into the electrochemical behavior of these compounds and their reduction pathways leading to amino acids and sulfanilic acid (Mandić et al., 2004) Mandić, Nigović, & Šimunić, 2004.

Biochemical Applications

Research into the oxidative metabolism of novel antidepressants has identified the enzymatic pathways involved in the conversion of these compounds into their metabolites, including sulfoxides and benzoic acid derivatives (Hvenegaard et al., 2012) Hvenegaard, Bang-Andersen, Pedersen, Jørgensen, Püschl, & Dalgaard, 2012.

Environmental Science

The degradation of sulfonated azo dyes and related compounds by various microorganisms has been examined, highlighting the potential of bioremediation in treating dye-contaminated water (Paszczynski et al., 1992) Paszczynski, Pasti-Grigsby, Goszczyński, Crawford, & Crawford, 1992.

Materials Science

The synthesis and application of sulfuric acid derivatives as recyclable catalysts for organic synthesis reactions have been explored, demonstrating their utility in condensation reactions and potential for reuse without significant loss of activity (Tayebi et al., 2011) Tayebi, Baghernejad, Saberi, & Niknam, 2011.

Organic Chemistry

Investigations into the synthesis of enantiomerically enriched compounds using camphor-derived sulfonium ylides have demonstrated the potential for highly selective organic synthesis processes, including the preparation of diaryloxiranes (Li, Dai, Hou, Huang, Li, 1996) Li, Dai, Hou, Huang, & Li, 1996.

Safety And Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-(3-hydroxypropylsulfanyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3S/c11-6-1-7-14-9-4-2-8(3-5-9)10(12)13/h2-5,11H,1,6-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOPGXVRIIXQAIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)SCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-Hydroxypropyl)sulfanyl]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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